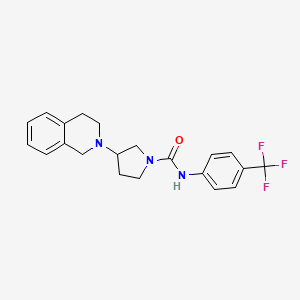

![molecular formula C12H14F3NO3S B2400522 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477864-25-8](/img/structure/B2400522.png)

4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds such as “4-(Trifluoromethoxy)benzyl bromide” has been reported. The process involves the reaction of “4-(Trifluoromethoxy)benzyl alcohol” with PBr3 at 0-10°C . The reaction mixture is stirred for 0.5 hours and then poured into a mixture of ice and water, followed by stirring for 1-2 hours .Applications De Recherche Scientifique

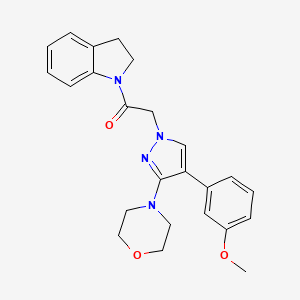

Bioreductive Drug Synthesis

- 4-(Trifluoromethoxy)benzyl bromide plays a crucial role in the synthesis of a bioreductive drug called (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) . This drug has potential applications in treating tuberculosis and other infectious diseases.

Trifluoromethyl Ether Formation

- The compound is involved in the formation of trifluoromethyl ethers. Notably, this procedure is applicable to converting aliphatic alcohols into trifluoromethyl alkyl ethers , provided that the alcohol is primary rather than benzylic, secondary, or tertiary . Trifluoromethyl ethers find use in medicinal chemistry and materials science.

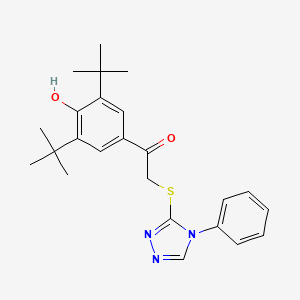

Oxidative Stress Modulation

- Researchers have explored derivatives of 4-(Trifluoromethoxy)benzyl bromide for their effects on oxidative stress. These compounds may impact cellular responses and could be relevant in disease models .

Chemical Synthesis

- 4-(Trifluoromethoxy)benzyl alcohol , a derivative of this compound, finds utility in chemical synthesis . Its reactivity and unique functional group make it valuable for constructing complex molecules.

Trifluoromethoxylation Reagents

- Recent advances in trifluoromethoxylation chemistry have led to the development of innovative reagents. While not directly related to this compound, understanding its properties contributes to the broader field of CF₃O-containing compounds .

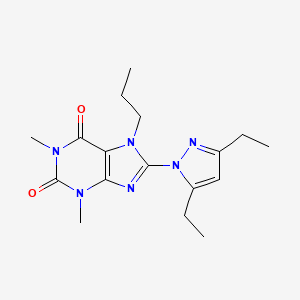

Polymerization Catalyst

- The polymerization of 4-(Trifluoromethoxy)benzyl bromide via Friedel-Crafts reactions using aluminum chloride as a catalyst has been reported. This application highlights its potential in materials science and polymer chemistry .

Mécanisme D'action

Mode of Action

It’s known that the compound can be used as an intermediate in organic synthesis and pharmaceutical development . The trifluoromethoxy group in the compound could potentially interact with its targets, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.

Propriétés

IUPAC Name |

4-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3S/c13-12(14,15)19-11-3-1-10(2-4-11)9-16-5-7-20(17,18)8-6-16/h1-4H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEMVKLIBWQOAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2400443.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2400444.png)

![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2400447.png)

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2400448.png)

![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)

![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)

![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2400457.png)

![6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2400458.png)

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)